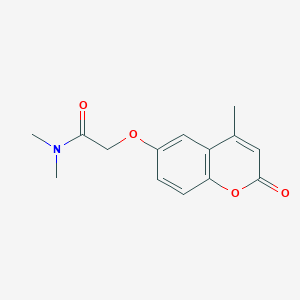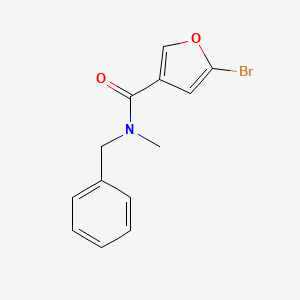
N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide, commonly referred to as Etazolate, is a synthetic compound that belongs to the class of anxiolytic and anticonvulsant drugs. It was first synthesized in 1971 by the French pharmaceutical company, Roussel-Uclaf. Etazolate has been found to have a wide range of pharmacological properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
Etazolate's mechanism of action is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, seizures, and mood. Specifically, Etazolate enhances the binding of GABA to its receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Etazolate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA and its metabolites in the brain, indicating increased GABAergic activity. Etazolate has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Etazolate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Etazolate has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the GABAergic system. Etazolate is also relatively stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, Etazolate has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Etazolate. One area of interest is its potential use as a treatment for cognitive impairments, such as Alzheimer's disease. Another area of research is its potential use as an anticonvulsant, particularly for the treatment of refractory epilepsy. Additionally, further investigation into the mechanism of action of Etazolate may lead to the development of new drugs that target the GABAergic system.
Synthesemethoden
The synthesis of Etazolate involves the reaction of 2-amino-2-methyl-1-propanol with 2-ethylcyclohexanone to form the intermediate, 2-ethylcyclohexylamine. The intermediate is then reacted with sodium azide and acetic anhydride to form the tetrazole ring, resulting in the final product, N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
Etazolate has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to have anxiolytic, anticonvulsant, and antidepressant effects in animal models. Etazolate has also been shown to improve cognitive function and memory in rodents, making it a potential treatment for Alzheimer's disease and other cognitive impairments.
Eigenschaften
IUPAC Name |
N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-9-5-3-4-6-10(9)13-11(17)7-16-8-12-14-15-16/h8-10H,2-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXWELXNYXIKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NC(=O)CN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylcyclohexyl)-2-(tetrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)




![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)



![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)